S-Methyl hexanethioate chemical properties and structure
S-Methyl hexanethioate chemical properties and structure
An In-depth Technical Guide to S-Methyl Hexanethioate for Advanced Research
Abstract
S-Methyl hexanethioate (CAS No. 2432-77-1) is a volatile sulfur compound of significant interest in the fields of flavor chemistry, food science, and potentially, as a building block in specialized organic synthesis.[1][2] As a thioester, it possesses unique chemical reactivity and sensory properties that distinguish it from its oxygen ester analogue, methyl hexanoate. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and safety considerations, tailored for researchers and drug development professionals. The content herein is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.
Molecular Structure and Chemical Identity
S-Methyl hexanethioate is the S-ester resulting from the formal condensation of hexanoic acid and methanethiol. The replacement of the ester oxygen with a sulfur atom fundamentally alters the molecule's electronic properties, reactivity, and sensory profile.
Structural Representation
The canonical structure of S-Methyl hexanethioate is defined by a hexanoyl group attached to a methylthio (-S-CH₃) moiety.
Caption: Figure 1: Chemical Structure of S-Methyl Hexanethioate
Chemical Identifiers
Proper identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 2432-77-1 | [1][2][3] |
| IUPAC Name | S-methyl hexanethioate | [1] |
| Molecular Formula | C₇H₁₄OS | [1] |
| Molecular Weight | 146.25 g/mol | [1] |
| SMILES | CCCCCC(=O)SC | [1] |
| InChIKey | AKGAHYLJHAOPKQ-UHFFFAOYSA-N | [1] |
| FEMA Number | 3862 | [1] |
| Synonyms | S-Methyl thiohexanoate, Methanethiol caproate | [1] |
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of S-Methyl hexanethioate are fundamental to its application and handling.
Physicochemical Data
This compound is a flammable liquid with limited water solubility, a common trait for moderately sized thioesters.
| Property | Value | Conditions | Source |
| Appearance | Colorless to pale yellow liquid | Ambient | [1] |
| Boiling Point | 187-188 °C | @ 760 mm Hg | [2] |
| Specific Gravity | 0.935 - 0.945 | @ 20 °C | [2] |
| Refractive Index | 1.458 - 1.468 | @ 20 °C | [2] |
| Flash Point | 51.67 °C (125 °F) | Closed Cup | [2] |
| Solubility | Soluble in alcohol and oils; sparingly soluble in water | 25 °C | [1] |
Organoleptic Profile
The presence of sulfur imparts a complex and potent aroma. Its extremely low odor threshold makes it a high-impact flavor material.
| Sensory Attribute | Description | Source |
| Odor | Cabbage, ripe Camembert, rancid, with floral and green notes (pineapple-like) | [2] |
| Flavor | Fruity, tropical, savory | [2] |
| Odor Threshold | 0.3 ppb | In water |
| Applications | Passionfruit, guava, grapefruit, pineapple, cheese, and savory flavors | [2] |
This compound is naturally found in hops (Humulus lupulus) and durian fruit (Durio zibethinus), contributing to their characteristic aromas.[1]
Synthesis and Manufacturing Pathways
The synthesis of thioesters can be approached through several classical organic chemistry transformations. The choice of pathway is often dictated by starting material availability, scalability, and desired purity. A common and reliable laboratory-scale method involves the acylation of a thiolate with an acyl chloride.
Synthesis Workflow: Acyl Chloride Pathway
This method is highly efficient due to the high reactivity of hexanoyl chloride. The primary challenge is the handling of sodium thiomethoxide, which is moisture-sensitive and a strong nucleophile, and the odorous nature of any thiol-related byproducts.
Caption: Figure 2: Synthesis Workflow for S-Methyl Hexanethioate
Detailed Synthesis Protocol
This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium thiomethoxide (1.0 eq) suspended in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add hexanoyl chloride (1.0 eq) dissolved in anhydrous THF to the dropping funnel. Add the hexanoyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Warm to Ambient: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure S-Methyl hexanethioate.
Analytical Methodologies
Accurate identification and quantification of S-Methyl hexanethioate, especially in complex matrices like food or biological samples, requires robust analytical techniques.
Spectroscopic Characterization
-
Mass Spectrometry (MS): Electron ionization GC-MS is the preferred method. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z = 146. Key fragments include the hexanoyl cation [CH₃(CH₂)₄CO]⁺ at m/z = 99, and fragments resulting from alpha-cleavage such as [CH₃(CH₂)₂CH₂]⁺ at m/z = 57 and the McLafferty rearrangement product at m/z=74. The acylium ion at m/z 99 is often a prominent peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a sharp singlet for the S-CH₃ protons around δ 2.3 ppm. The protons on the hexanoyl chain will appear as follows: a triplet for the terminal -CH₃ at ~δ 0.9 ppm, a multiplet for the three internal -CH₂- groups between ~δ 1.2-1.7 ppm, and a triplet for the α-carbonyl -CH₂- group at ~δ 2.5 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is expected in the downfield region, ~δ 198-200 ppm. The S-CH₃ carbon will appear around δ 12-15 ppm. The carbons of the hexanoyl chain will appear at distinct chemical shifts, with the α-carbonyl carbon at ~δ 45 ppm.
-
-
Infrared (IR) Spectroscopy: The most characteristic absorption is the strong carbonyl (C=O) stretching band, which for thioesters appears at a lower frequency than for oxygen esters, typically in the range of 1680-1700 cm⁻¹ .[4] This shift is a key diagnostic feature. C-H stretching bands will be observed around 2850-2960 cm⁻¹.
Chromatographic Analysis Protocol: HS-SPME-GC-MS
This protocol is designed for the trace-level analysis of volatile sulfur compounds in a liquid matrix (e.g., a non-alcoholic beverage).
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add 1 g of sodium chloride (to increase analyte partitioning into the headspace) and an internal standard (e.g., S-ethyl propanethioate). Seal the vial immediately.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatiles, including sulfur compounds.[5]
-
Incubation: Incubate the vial at 40 °C for 15 minutes with agitation to allow for equilibration between the liquid and headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40 °C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Desorption: Insert the fiber into the GC inlet heated to 250 °C for 5 minutes (splitless mode) to desorb the analytes.
-
Column: Use a low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40 °C, hold for 3 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-350.
-
-
Data Analysis: Identify S-Methyl hexanethioate by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify using the peak area ratio relative to the internal standard.
Safety, Handling, and Stability
Hazard Identification
S-Methyl hexanethioate is a hazardous chemical requiring appropriate handling procedures. According to the Globally Harmonized System (GHS), its primary hazards are:
-
H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Keep away from heat, sparks, and open flames.[2]
-
Store in a tightly sealed container in a cool, dry place.[3]
Chemical Stability and Reactivity
The thioester linkage is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which will cleave the molecule into hexanoic acid and methanethiol.[6][7] This degradation pathway is important to consider in formulation studies, as the generation of methanethiol can lead to significant off-odors. The compound is generally stable under neutral, anhydrous conditions.
References
-
PubChem. S-Methyl hexanethioate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. S-(methyl thio) hexanoate. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
The Good Scents Company. S-methyl hexanethioate. [Link]
-
Wikipedia. Thioester. [Link]
-
Human Metabolome Database. Showing metabocard for S-Methyl hexanethioate (HMDB0039465). [Link]
-
FooDB. Showing Compound S-Methyl hexanethioate (FDB019069). [Link]
- Pavia, D. L., et al. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]
-
The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]
-
National Institutes of Health (NIH). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. [Link]
-
PubMed. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A. [Link]
-
MDPI. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. [Link]
-
Academia.edu. (PDF) Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. [Link]
-
ResearchGate. Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system | Request PDF. [Link]
-
Pearson. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
American Chemical Society. Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. [Link]
-
ResearchGate. Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a.. [Link]
-
PubMed. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Federation of European Microbiological Societies. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. [Link]
-
Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]
Sources
- 1. S-Methyl hexanethioate | C7H14OS | CID 75515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-(methyl thio) hexanoate, 2432-77-1 [thegoodscentscompany.com]
- 3. 2432-77-1|S-Methyl hexanethioate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
